molecular formula C14H14ClF3N2O2 B607767 GSK1482160 CAS No. 1695551-19-9

GSK1482160

Cat. No. B607767
M. Wt: 334.7232
InChI Key: IHRKNQDNYKZPNL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK1482160 is a potent and selective P2X7 receptor allosteric modulator with nanomolar binding affinity and high selectivity. GSK1482160 has been successfully radiolabeled and utilized for imaging P2X7 levels in a mouse model of lipopolysaccharide-induced systemic inflammation.

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Profiling

GSK1482160, an allosteric modulator of the P2X7 receptor, was studied for its pharmacokinetics and pharmacodynamics in a first-in-human study. The study, involving healthy subjects, aimed to evaluate the safety, tolerability, and the compound's effect on blood drug concentrations and IL-1β production. It was found that the drug concentration peaked within 3.5 hours of dosing and declined with a half-life of less than 4.5 hours. The study provided a model-based analysis integrating biomarker data, which offered insights into the pharmacology of P2X7 modulation by GSK1482160. This approach can be widely applied in drug development, although the development of GSK1482160 was discontinued (Ali et al., 2013).

Synthesis for PET Imaging

Another study focused on the synthesis of [(11)C]GSK1482160, a new PET agent targeting the P2X7 receptor. This research was significant for the development of radioligands for imaging and potentially for the study of neuroinflammation. The synthesis from L-pyroglutamic acid and other compounds achieved high yields and purity, demonstrating the feasibility of [(11)C]GSK1482160 for targeted medical imaging applications (Gao et al., 2015).

Pharmacologic Characterizations for Neuroinflammatory Response

In a study exploring the potential of [11C]GSK1482160 in monitoring neuroinflammation, the compound was evaluated for its binding profile and ability to detect changes in P2X7R expression in a rodent model of multiple sclerosis. The findings indicated high binding affinity and correlation with disease severity, suggesting [11C]GSK1482160's applicability in neuroinflammation monitoring (Han et al., 2017).

properties

CAS RN

1695551-19-9

Product Name

GSK1482160

Molecular Formula

C14H14ClF3N2O2

Molecular Weight

334.7232

IUPAC Name

(S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C14H14ClF3N2O2/c1-20(13(22)10-5-6-11(21)19-10)7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,21)/t10-/m0/s1

InChI Key

IHRKNQDNYKZPNL-JTQLQIEISA-N

SMILES

ClC1=C(C=CC=C1CN(C([C@@H]2CCC(N2)=O)=O)C)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK1482160;  GSK-1482160;  GSK 1482160.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1482160
Reactant of Route 2
Reactant of Route 2
GSK1482160
Reactant of Route 3
Reactant of Route 3
GSK1482160
Reactant of Route 4
Reactant of Route 4
GSK1482160
Reactant of Route 5
Reactant of Route 5
GSK1482160
Reactant of Route 6
GSK1482160

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.